Neodysidenin

Description

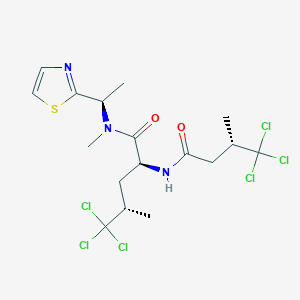

Structure

3D Structure

Properties

Molecular Formula |

C17H23Cl6N3O2S |

|---|---|

Molecular Weight |

546.2 g/mol |

IUPAC Name |

(2S,4S)-5,5,5-trichloro-N,4-dimethyl-N-[(1R)-1-(1,3-thiazol-2-yl)ethyl]-2-[[(3S)-4,4,4-trichloro-3-methylbutanoyl]amino]pentanamide |

InChI |

InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(25-13(27)8-10(2)17(21,22)23)15(28)26(4)11(3)14-24-5-6-29-14/h5-6,9-12H,7-8H2,1-4H3,(H,25,27)/t9-,10-,11+,12-/m0/s1 |

InChI Key |

MBVQTLXBQHZLRO-YFKTTZPYSA-N |

Isomeric SMILES |

C[C@@H](C[C@@H](C(=O)N(C)[C@H](C)C1=NC=CS1)NC(=O)C[C@H](C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(CC(C(=O)N(C)C(C)C1=NC=CS1)NC(=O)CC(C)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |

Synonyms |

neodysidenin |

Origin of Product |

United States |

Isolation and Natural Occurrence of Neodysidenin

Identification of Original Marine Host Species

The primary source organism for the isolation of neodysidenin has been definitively identified as a species of marine sponge.

This compound was isolated from the marine sponge Dysidea herbacea (Keller 1889) acs.orgnih.govacs.orgacs.org. It was found to be a minor constituent within this sponge species acs.org. This compound is structurally related to dysidenin (B1248105), presenting as a constitutional isomer that contains a non-N-methylated trichloroleucine residue acs.orgacs.org. The isolation process involved various methods, including capillary electrophoresis of Marfey's derivatives, to determine its complete configuration acs.orgnih.govacs.org.

The marine sponge Dysidea herbacea, the source of this compound, has been collected from specific geographical locations. Notably, this compound was isolated from Dysidea herbacea samples collected on the Great Barrier Reef acs.orgnih.govacs.orgacs.org. The peptide composition and content of D. herbacea are known to exhibit considerable variability depending on the geographic location acs.orgacs.org. Collections of Dysidea herbacea have also been reported from areas such as New Guinea and Palau, highlighting the widespread distribution of the sponge, although the metabolite profiles can differ geographically acs.orgacs.orgnih.govnih.gov. A specific collection site mentioned for Dysidea herbacea in the context of isolating related compounds is near Pelorus Island (18° 34′ S; 146° 29′ E) in the central section of the Great Barrier Reef Marine Park, Australia, collected at a depth of -11m nih.gov.

Structural Elucidation of Neodysidenin

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial stages of natural product structure elucidation, providing crucial data on the molecular framework. frontiersin.orgnih.govresearchgate.net

NMR spectroscopy is a powerful tool for determining the structure of organic compounds, including complex natural products like Neodysidenin. frontiersin.orgfrontiersin.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a comprehensive analysis. acs.orguq.edu.au

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule, their chemical environments, and their relative numbers. Chemical shifts, splitting patterns, and integration values in ¹H NMR spectra help in identifying different proton environments and their coupling interactions. ¹³C NMR spectra provide information about the carbon skeleton.

2D NMR techniques offer more detailed insights into the connectivity and spatial relationships between atoms. Experiments like COSY (Correlation Spectroscopy) reveal correlations between coupled protons, aiding in the identification of spin systems. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments establish correlations between protons and carbons, including direct (HSQC) and long-range (HMBC) couplings, which are vital for piecing together the molecular structure. The combination of these NMR techniques allows for the assignment of most, if not all, of the proton and carbon signals and the construction of the planar structure of this compound. acs.orguq.edu.au

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural fragments. frontiersin.orgnih.gov For this compound, MS analysis is crucial for determining its molecular formula and confirming the presence of specific functional groups or substructures through fragmentation patterns. uzh.ch High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass measurements, allowing for the determination of the elemental composition. Different ionization techniques, such as Electrospray Ionization (ESI), can be used, often producing protonated or deprotonated molecular ions for small molecules. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information by breaking the molecule into smaller, characteristic ions. uzh.ch The integration of MS data with NMR data is a robust strategy for confident compound identification and structural elucidation. frontiersin.orgfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1D and 2D)

Stereochemical Determination Methodologies

Determining the complete stereochemistry of a complex molecule like this compound is a critical step in its structural elucidation. acs.orgnih.govepa.gov This involves establishing the absolute configuration of chiral centers.

Marfey's method is a widely used technique for determining the absolute configuration of amino acids in peptides and natural products. acs.orgnih.govepa.govnih.gov This method involves hydrolyzing the peptide or natural product to its constituent amino acids, followed by derivatization with Marfey's reagent (e.g., 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.gov This reaction creates diastereomers from enantiomeric amino acids. The resulting diastereomers can then be separated and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE). acs.orgnih.govepa.govnih.gov

For this compound, capillary electrophoresis of the Marfey's derivatives of its hydrolyzed components has been utilized to determine the absolute configuration of the amino acid residues present in its structure. acs.orgnih.govepa.gov By comparing the elution times of the derivatives of the sample's amino acids with those of known D- and L-amino acid standards reacted with Marfey's reagent, the absolute configuration of each amino acid in this compound can be assigned. nih.gov

Chiral Gas Chromatography-Mass Spectrometry (GCMS) is another technique employed for the determination of the absolute configuration of chiral compounds, particularly volatile ones or those that can be converted into volatile derivatives. acs.orggcms.czpharmaknowledgeforum.com This method involves separating enantiomers on a chiral stationary phase in a gas chromatography column. gcms.czpharmaknowledgeforum.com The separated enantiomers are then detected and identified by mass spectrometry. pharmaknowledgeforum.com

In the context of this compound, chiral GCMS analysis, often following chemical degradation to yield volatile fragments containing chiral centers, can provide complementary information to Marfey's method regarding the absolute configuration of specific parts of the molecule. acs.org By comparing the retention times of the sample's components with those of authentic standards of known configuration, the stereochemistry can be assigned. sigmaaldrich.com Chiral GCMS can be particularly useful for analyzing amino acids or other chiral building blocks after appropriate derivatization to make them amenable to GC analysis. sigmaaldrich.com

The complete stereochemical determination of this compound involves a comprehensive analysis that integrates the data obtained from various techniques, including spectroscopic methods (like NMR and potentially CD spectroscopy, although not explicitly mentioned for this compound in the provided context) and chromatographic methods (such as Marfey's analysis by CE or HPLC and chiral GCMS). acs.orgnih.govconicet.gov.arresearchgate.net This comprehensive approach is necessary because complex molecules often have multiple chiral centers, and different methods may be better suited for determining the configuration of specific centers or substructures. conicet.gov.arresearchgate.net

Beyond the methods explicitly listed, other techniques and analytical considerations can contribute to comprehensive configurational analysis, such as the use of chemical derivatization to introduce reporter groups for NMR analysis, comparison of experimental data with computational predictions of spectroscopic parameters (like NMR chemical shifts or ECD spectra), and potentially, if suitable crystals can be obtained, X-ray crystallography. conicet.gov.arresearchgate.netfrontiersin.org The final assignment of the complete configuration of this compound is achieved by correlating the data from all these analyses to build a consistent and accurate 3D representation of the molecule. acs.orgnih.gov For this compound, the complete configuration was obtained from a combination of methods, including capillary electrophoresis of Marfey's derivatives. acs.orgnih.govepa.gov

Chiral Gas Chromatography-Mass Spectrometry (GCMS)

Comparative Structural Analysis with Related Dysidenin-Type Peptides

This compound is a marine natural product isolated from the sponge Dysidea herbacea. epa.govacs.orgresearchgate.netmolaid.comacs.org It belongs to a family of polychlorinated peptides found in this sponge, which are often produced by symbiotic cyanobacteria such as Oscillatoria spongeliae. mdpi.com Other notable polychlorinated peptides isolated from Dysidea herbacea include Dysidenin (B1248105), Isodysidenin, Dysidin, and Dysidinin. mdpi.comnih.gov

Comparative structural analysis reveals key differences between this compound and its closely related analog, Dysidenin. Both compounds share a complex peptide structure containing chlorinated leucine (B10760876) residues and a thiazole (B1198619) ring. A significant distinction lies in the stereochemistry, particularly at the N-methyl thiazolyl alanine (B10760859) residue (corresponding to C13 in the core structure). Research has shown that this compound possesses the 13R configuration at this position, which is opposite to the configuration found in Dysidenin. epa.govacs.org

Isodysidenin is another related compound found in Dysidea herbacea and is described as a C-5 epimer of Dysidenin. mdpi.comiupac.orgbioscientifica.comresearchgate.netthieme-connect.com This indicates a difference in stereochemistry at the carbon atom corresponding to position 5 in the core structure compared to Dysidenin. Studies on a derivative of Dysidenin have confirmed a 5S, 13S configuration, supporting the assignment of 13R for this compound as being the opposite configuration at that center. thieme-connect.com

While Dysidin and Dysidinin are also polychlorinated peptides from Dysidea herbacea, their structures feature different core scaffolds compared to the dysidenin/neodysidenin/isodysidenin group, although they share the characteristic trichloromethyl functionality. epa.govacs.orgmdpi.comresearchgate.net

The structural variations among these dysidenin-type peptides, particularly the stereochemical differences, highlight the diverse metabolic pathways present in the source organism and its symbionts. These subtle structural changes can influence their biological interactions and properties.

The following table provides a comparative overview of this compound and some related peptides:

| Compound | Source Organism | Key Structural Differences Compared to Dysidenin | PubChem CID |

| This compound | Dysidea herbacea | Opposite stereochemistry at C13 (13R) | N/A |

| Dysidenin | Dysidea herbacea | - | 10007601 |

| Isodysidenin | Dysidea herbacea | Epimer at C5 | N/A |

| Dysidin | Dysidea herbacea | Different core scaffold | 5387252 |

| Dysidinin | Dysidea herbacea | Different core scaffold | N/A |

Note: Interactive features for the table are dependent on the viewing environment.

Biosynthetic Pathways of Neodysidenin

Elucidation of the Trichloromethyl Group Origin

The trichloromethyl group found in Neodysidenin and related compounds like barbamide (B1252183) is derived from the amino acid L-leucine through a remarkable halogenation process nih.govacs.org.

Chlorination of L-Leucine Precursor

Studies on the biosynthesis of barbamide, a related natural product containing a trichloromethyl group, have shown that L-leucine serves as the precursor for this moiety acs.orgnih.gov. Isotope-labeled feeding experiments have demonstrated the incorporation of both dichloroleucine and trichloroleucine into barbamide, indicating a stepwise chlorination process acs.org. The chlorination specifically targets the pro-R methyl group of L-leucine nih.govacs.org.

Enzymatic Machinery: Nonheme Fe(II) Halogenases Involvement

The critical enzymatic machinery responsible for the chlorination of L-leucine are nonheme Fe(II) halogenases nih.govpnas.org. These enzymes are part of a superfamily of nonheme Fe(II) α-ketoglutarate-dependent enzymes pnas.orgpnas.org. In the case of barbamide biosynthesis, the triple chlorination of the pro-R methyl group of L-leucine tethered to a peptidyl carrier protein is carried out by the tandem action of two nonheme iron(II)-dependent halogenases, BarB1 and BarB2 nih.gov. These enzymes catalyze the challenging halogenation of unactivated aliphatic carbons pnas.orgpnas.org.

Oxygen, Chloride, and α-Ketoglutarate Requirements in Halogenation

Nonheme Fe(II) halogenases, including those likely involved in this compound biosynthesis, require specific co-substrates for their activity: oxygen (O₂), chloride ions (Cl⁻), and α-ketoglutarate (α-KG) nih.govpnas.orgpnas.org. These enzymes utilize Fe²⁺, O₂, and α-KG to perform halogenation reactions pnas.org. The proposed catalytic cycle involves the binding of O₂ to the Fe(II) center in the presence of α-KG and the substrate acs.org. This leads to the oxidative decarboxylation of α-KG and the formation of a highly reactive Fe(IV)=O intermediate pnas.orgacs.org. This intermediate then abstracts a hydrogen atom from the substrate, generating a substrate radical acs.orgprinceton.edu. In halogenases, unlike hydroxylases, a chloride ion is positioned to "rebound" with the substrate radical, resulting in the chlorinated product pnas.orgacs.orgprinceton.edu. The binding of chloride to the metal center can also trigger conformational changes in the enzyme, facilitating substrate access to the active site nih.gov.

A summary of the requirements for this type of halogenation is presented in the table below:

| Requirement | Role in Halogenation |

| Nonheme Fe(II) | Metal center for O₂ activation and catalysis. nih.govpnas.orgpnas.org |

| Oxygen (O₂) | Co-substrate, involved in the formation of the Fe(IV)=O intermediate. nih.govpnas.orgpnas.orgacs.org |

| Chloride (Cl⁻) | Source of the halogen atom, involved in the rebound step. nih.govpnas.orgpnas.orgacs.org |

| α-Ketoglutarate (α-KG) | Co-substrate, undergoes oxidative decarboxylation to drive the reaction. nih.govpnas.orgpnas.orgacs.org |

Peptide Chain Assembly Mechanisms

This compound is a peptide-containing natural product, suggesting its assembly involves mechanisms typical for peptide biosynthesis. Natural products with mixed peptide and polyketide characteristics are often synthesized by hybrid systems.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Hybrid Systems (Implied by peptide nature)

The structure of this compound, containing both amino acid-derived units and likely polyketide-like extensions, strongly implies its biosynthesis is carried out by a hybrid system involving both Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) machinery. nih.govnih.govrsc.org These hybrid systems are responsible for the biosynthesis of a vast array of structurally diverse natural products. nih.govrsc.org PKS modules typically assemble polyketide chains from acyl-CoA precursors, while NRPS modules incorporate amino acids and other small carboxylic acids into peptide chains. nih.govscienceopen.com In hybrid systems, there is often a coordinated action and transfer of intermediates between PKS and NRPS modules, which can be encoded on the same or separate proteins, facilitated by protein-protein interactions. nih.govbiorxiv.org

Post-Translational Modifications in Biosynthesis

Post-translational modifications (PTMs) are crucial steps in the biosynthesis of many natural products, including peptides and polyketides. wikipedia.orgfrontiersin.orgnih.gov These modifications occur after the initial peptide or polyketide chain has been synthesized and can significantly alter the structure, activity, and localization of the final product. wikipedia.orgthermofisher.com In the context of this compound biosynthesis, PTMs would likely include the chlorination of the leucine (B10760876) residue as discussed, but could also involve other modifications such as cyclization, tailoring reactions, or further processing of the assembled chain. PTMs can involve the covalent addition of functional groups, proteolytic cleavage, or the formation of disulfide bonds, among others. wikipedia.orgthermofisher.com These modifications are often enzyme-catalyzed and play vital roles in generating the final, mature natural product. wikipedia.orgnih.gov

Genetic Basis of this compound Biosynthesis

The production of complex secondary metabolites like this compound is typically governed by specialized biosynthetic gene clusters (BGCs). Investigations into the cellular source and genetic machinery responsible for this compound have pointed towards the cyanobacterial symbiont Oscillatoria spongeliae as the likely producer.

Identification and Characterization of Biosynthetic Gene Clusters

Studies aimed at localizing the biosynthesis of polychlorinated peptides, including this compound, in the Dysidea herbacea / Oscillatoria spongeliae symbiosis have utilized genetic approaches to identify relevant gene clusters. The presence of these compounds in D. herbacea is strongly correlated with the presence of the O. spongeliae symbiont. Genetic information available for the biosynthetic gene cluster responsible for producing barbamide, a homologous polychlorinated peptide from the marine cyanobacterium Lyngbya majuscula, has been instrumental in probing the genetic basis of this compound biosynthesis in O. spongeliae.

Homologs of Barbamide Biosynthetic Genes (e.g., dysB1)

Leveraging the known genetic information from the barbamide biosynthetic gene cluster (bar) of Lyngbya majuscula, researchers have successfully identified homologous genes in Dysidea herbacea samples containing the Oscillatoria spongeliae symbiont. Specifically, a homolog of the barB1 gene, designated dysB1, has been successfully amplified from D. herbacea samples.

The barbamide biosynthetic gene cluster in Lyngbya majuscula has been characterized and found to span approximately 26 kb, containing 12 open reading frames (barA-barK). This cluster represents a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system, consistent with the structure of barbamide and related polychlorinated peptides. The assembly of barbamide involves unique biochemical steps, including chlorination, which is a characteristic feature of this compound as well. The distinctive trichloromethyl group found in compounds from D. herbacea is also present in metabolites of Lyngbya majuscula, suggesting related biosynthetic pathways or enzymatic machinery.

Total Synthesis and Synthetic Methodologies of Neodysidenin

Strategic Approaches to Enantioselective Total Synthesis

Enantioselective total synthesis aims to produce a single enantiomer of a chiral compound. For neodysidenin, this is crucial as biological activity is often tied to specific stereochemistry. A key strategy in the enantioselective total synthesis of this compound has centered on the stereoselective formation of the 5,5,5-trichloroleucine moiety. One successful approach involved a direct ruthenium-catalyzed radical chloroalkylation of N-acyl oxazolidinones. This method capitalized on the concept of valence tautomerism in titanium enolates to achieve high stereocontrol in the introduction of the trichloromethyl group. nih.govnih.govacs.org This strategy served as a central element in the enantioselective route to this compound. nih.govnih.gov

Key Methodological Developments

The total synthesis of this compound has driven the development and application of specific chemical methodologies.

Ruthenium-Catalyzed Radical Chloroalkylation

A significant methodological development in this compound synthesis is the ruthenium-catalyzed radical chloroalkylation of N-acyl oxazolidinones. nih.govnih.govacs.orgresearchgate.netresearchgate.netwilddata.cnscribd.com This reaction allows for the direct introduction of a trichloromethyl group. The process involves a Ru(II)-catalyzed redox reaction. nih.govacs.org Early efforts explored redox trichloromethylation of trimethylsilyl (B98337) enol ethers derived from chiral N-acyl oxazolidinones, showing encouraging results with silyl (B83357) ketene (B1206846) acetals, albeit with moderate yields and diastereoselectivity. nih.govacs.org The later development utilizing valence tautomerism in titanium enolates significantly improved the efficiency and stereoselectivity of this chloroalkylation. nih.govnih.govacs.org

Valence Tautomerism of Titanium Enolates in Chlorination

The concept of valence tautomerism in titanium enolates has been instrumental in developing a highly stereoselective direct chloroalkylation method for the synthesis of this compound. nih.govnih.govacs.org The unconventional biradical character of titanium enolates suggests their efficiency as radical acceptors. nih.govacs.org When a titanium enolate derived from a chiral N-acyl oxazolidinone was treated with BrCCl₃ in the presence of a ruthenium catalyst like [Ph₃P]₃RuCl₂, the desired chloroalkylated product was obtained in high yield and with excellent stereocontrol. nih.govacs.org This methodology proved to be practical and efficient for the stereoselective direct chloroalkylation. nih.govacs.org

Stereoselective Formation of 5,5,5-Trichloroleucine Intermediates

The stereoselective formation of intermediates containing the 5,5,5-trichloroleucine moiety is a critical step in this compound synthesis. The ruthenium-catalyzed radical chloroalkylation of chiral N-acyl oxazolidinones, leveraging the valence tautomerism of titanium enolates, is a key method for achieving this stereoselectivity. nih.govacs.org This approach allows for the introduction of the trichloromethyl group with high diastereomeric control, leading to the desired stereochemistry required for the trichloroleucine unit in this compound. nih.govacs.org

Chemical Synthesis of this compound Analogues and Precursors

The synthetic methodologies developed for the total synthesis of this compound can be adapted for the synthesis of analogues and precursors. The ruthenium-catalyzed radical chloroalkylation method, being efficient and stereoselective, can be readily applied to the synthesis of other bioactive natural products in the same class, which also contain trichloroleucine or related chlorinated amino acids. nih.govacs.org The synthesis of analogues is important for structure-activity relationship (SAR) studies, although the provided text does not detail specific this compound analogues or their synthesis. rsc.org Precursors are intermediate compounds synthesized en route to the final this compound molecule. The N-acyl oxazolidinones and titanium enolates discussed in the context of the key chloroalkylation reaction serve as important precursors in this synthetic strategy. nih.govacs.org

Biological Activity and Molecular Mechanisms of Neodysidenin

In Vitro Enzyme Inhibition Studies

In vitro studies have been instrumental in identifying Neodysidenin as an inhibitor of specific lipoxygenase isoforms and in understanding the nature of this inhibition. These experiments provide controlled environments to assess the compound's direct effect on enzyme activity.

Selective Competitive Inhibition of 12-Lipoxygenase (12-hLO)

This compound has been identified as a selective inhibitor of platelet-type 12-human lipoxygenase (12-hLO). nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.net This selectivity is a key feature, as it suggests a potential to target specific lipoxygenase-mediated pathways without broadly affecting other related enzymes. The mode of inhibition against 12-hLO has been determined to be competitive. nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.netscience.gov Competitive inhibition occurs when the inhibitor competes with the substrate for binding to the enzyme's active site. libretexts.org

Kinetic Characterization of Enzyme-Inhibitor Interactions

Steady-state inhibition kinetics have been performed to characterize the interaction between this compound and 12-hLO. nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.netscience.govmangostan-institut.com These studies involve measuring enzyme reaction rates at varying concentrations of both the substrate and the inhibitor to determine key kinetic parameters. For 12-hLO, this compound showed competitive inhibition kinetics. nih.gov Analysis of the kinetic data, such as plots of K_m_(app) / k_cat_(i) and K_m_(app) versus this compound concentration, yielded linear graphs consistent with competitive inhibition. nih.gov The inhibition constant (K_i) for this compound against 12-hLO was determined to be approximately 17 µM. nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.netscience.govmangostan-institut.com This value provides a quantitative measure of the inhibitor's affinity for the enzyme; a lower K_i generally indicates tighter binding and stronger inhibition. solubilityofthings.com

Table 1: Inhibition Constants of this compound Against Lipoxygenases

| Enzyme | Inhibition Mode | K_i (µM) | Selectivity Ratio (K_i 15-hLO-1/12-hLO) |

| Platelet-type 12-hLO | Competitive | 17 ± 1 | > 30 |

| Reticulocyte 15-hLO-1 | Inactive | > 500 | - |

Differential Activity Against Related Enzymes (e.g., reticulocyte 15-hLO-1)

A crucial aspect of this compound's activity is its differential effect on related lipoxygenase isoforms. While it inhibits 12-hLO, this compound has shown significantly less activity, or is inactive, against reticulocyte 15-human lipoxygenase-1 (15-hLO-1). nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.net Studies have shown that this compound had no appreciable inhibition of 15-hLO-1 at concentrations up to 500 µM. nih.gov This high selectivity for 12-hLO over 15-hLO-1 is noteworthy, with a selectivity ratio (K_i 15-hLO-1/12-hLO) reported to be greater than 30. nih.govnih.govresearchgate.netescholarship.orgscience.govscience.govresearchgate.netmangostan-institut.com This differential activity highlights the potential for this compound to be a valuable tool for studying the specific roles of 12-hLO in biological systems and suggests a basis for developing isoform-selective therapeutic agents. nih.govnih.govescholarship.org

Elucidation of Molecular Targets and Binding Modes

Understanding how this compound interacts with its molecular target, 12-hLO, is essential for comprehending its inhibitory mechanism. This involves examining the structural features of this compound that are critical for binding and the specific interactions that occur within the enzyme's active site.

Unique Chemical Scaffold as an Inhibitor Design Element

This compound possesses a unique chemical scaffold compared to other known hLO inhibitors. nih.govnih.govresearchgate.netescholarship.orgscience.govresearchgate.netmangostan-institut.com This distinct structure likely contributes to its selective inhibitory activity against 12-hLO. The novelty of its scaffold makes this compound an interesting lead compound for the design and synthesis of new lipoxygenase inhibitors with potentially improved potency and selectivity profiles. nih.govnih.govescholarship.org

Structure-Activity Relationship (SAR) Studies on the Trichloromethyl Terminus

Structure-activity relationship (SAR) studies are crucial for identifying which parts of a molecule are responsible for its biological activity. While detailed SAR studies specifically on the trichloromethyl terminus of this compound are not extensively described in the provided search results, the presence of a trichloromethyl group is a notable feature of this compound and related compounds like dysidenin (B1248105). nih.govresearchgate.netresearchgate.netdntb.gov.ua Dysidenin, a related marine natural product, has also been studied for its lipoxygenase inhibition, showing a different mode of inhibition (linear mixed inhibition) compared to this compound's competitive inhibition against 12-hLO. nih.gov This difference in inhibitory profile between this compound and dysidenin, which share structural similarities but also have variations, including features that may be related to the chlorinated portions, suggests that structural differences, potentially involving the trichloromethyl group or its environment within the molecule, play a role in their distinct interactions with lipoxygenases. nih.gov Further dedicated SAR studies focusing on modifications of the trichloromethyl terminus would be necessary to fully elucidate its contribution to the potency and selectivity of this compound.

Cellular Effects and Mechanistic Insights (excluding cytotoxicity/safety profiles)

This compound, a marine natural product isolated from sponge extracts, has demonstrated specific cellular effects primarily through its interaction with lipoxygenase enzymes. ctdbase.org Research indicates that this compound functions as a selective inhibitor of platelet-type 12-human lipoxygenase (12-hLO). ctdbase.org

Mechanistic studies have determined that this compound exhibits competitive inhibition against 12-hLO. ctdbase.org This means it competes with the natural substrate for binding to the enzyme's active site. Kinetic analysis has provided specific inhibition constant (Ki) values, quantifying the potency of this compound's interaction with the enzyme. ctdbase.org

Furthermore, studies have investigated the selectivity of this compound's inhibitory activity against different lipoxygenase isoforms. It has been shown to be selective for 12-hLO over reticulocyte 15-hLO-1. ctdbase.org This selectivity is a key aspect of its molecular mechanism, suggesting that its cellular effects are likely mediated specifically through the modulation of 12-hLO activity rather than a broad inhibition of lipoxygenase enzymes. ctdbase.org The difference in selectivity between this compound and its isomer, dysidenin, highlights how minor structural variations in these compounds can significantly influence their interaction with biological targets like hLO isozymes. ctdbase.org

The following table summarizes the inhibition constants determined for this compound against 12-hLO and 15-hLO-1:

| Enzyme | Inhibition Type | Ki (µM) |

| 12-hLO | Competitive | 17 ± 1 |

| 15-hLO-1 | Not applicable | > 500 |

*Data derived from steady-state inhibition kinetics. ctdbase.org

The significant difference in Ki values underscores the selectivity of this compound for 12-hLO. ctdbase.org While the IC50 data were also noted in research, the steady-state kinetic data are considered more accurate for determining the inhibition constant and mode of inhibition. ctdbase.org

The specific cellular processes influenced by the inhibition of 12-hLO by this compound would be those downstream of 12-hLO enzymatic activity. 12-hLO is involved in the metabolism of polyunsaturated fatty acids, producing signaling molecules that play roles in various cellular functions. ctdbase.org By competitively inhibiting this enzyme, this compound can modulate the production of these lipid mediators, thereby influencing cellular pathways that are dependent on 12-hLO activity. ctdbase.org

Ecological and Evolutionary Context of Neodysidenin

Role in Host-Symbiont Interactions

The production of secondary metabolites like neodysidenin is a key aspect of the complex interactions between marine sponges and their microbial symbionts. rsc.orgsi.eduresearchgate.net Sponges host diverse and abundant microbial communities, which can constitute a significant portion of their biomass. researchgate.netbiorxiv.org These microbes perform essential functions for the sponge, including the production of defense chemicals. si.eduresearchgate.net

In the case of Dysidea herbacea, the production of this compound, along with related polychlorinated peptides like dysidenin (B1248105) and isodysidenin, has been linked to the presence of the cyanobacterium Oscillatoria spongeliae as an extracellular endosymbiont. rsc.orgrsc.org Research indicates that the biosynthetic gene clusters for these compounds are found within the symbiont, not the sponge host itself. rsc.orgdb-thueringen.de This highlights a mutualistic relationship where the microbial symbiont provides chemical defense for the sponge, and the sponge provides a habitat and potentially nutrients for the symbiont. mdpi.comuab.edu The presence or absence of these gene clusters in different strains of O. spongeliae can lead to variations in the chemical profile (chemotypes) of the sponge host. db-thueringen.de

The interaction between sponge hosts and their microbial symbionts is complex, involving mechanisms for symbiont acquisition (both vertical and horizontal transmission), immune evasion by symbionts, and the exchange of nutrients and defensive compounds. researchgate.netbiorxiv.orgmdpi.comnih.govfrontiersin.orgjcu.edu.au Eukaryotic-like proteins (ELPs) found in sponge symbionts are thought to play a role in modulating these host-microbiome interactions, potentially helping symbionts evade digestion by the sponge. frontiersin.orgjcu.edu.aunih.gov

Defensive Functions in Marine Ecosystems

This compound and related compounds are recognized for their crucial defensive roles within the marine environment. These metabolites contribute to the survival of the host sponge by deterring predators and inhibiting the growth of potential microbial pathogens and competitors. rsc.orgrsc.orgresearchgate.net

Deterrence Against Predators

Sessile or slow-moving marine organisms, lacking physical escape mechanisms, often rely on chemical defenses to protect themselves from predation. researchgate.netresearchgate.net this compound has been shown to act as a feeding deterrent against predatory fish. rsc.orgrsc.org Studies involving feeding assays with food spiked with extracted compounds, including this compound, have demonstrated this deterrent effect. rsc.orgrsc.org This chemical defense strategy is vital for the survival of sponges like Dysidea herbacea in environments with high predation pressure. rsc.orgrsc.org

Data from research on defensive microbial symbionts in animals, including sponges, supports the role of secondary metabolites like this compound in deterring predatory fish. rsc.org

Inhibition of Microbial Pathogens and Competitors

Beyond deterring predators, this compound and similar halogenated compounds produced by sponge symbionts can also exhibit antimicrobial and antifouling activities. rsc.orgrsc.orgresearchgate.net Marine organisms are constantly exposed to a diverse array of microorganisms, some of which can be pathogenic or compete for space through biofouling. researchgate.netresearchgate.netnih.govug.edu.plijcmas.com The production of antimicrobial compounds provides the host sponge with a chemical defense against potential infections and prevents the settlement and growth of fouling organisms on its surface. researchgate.netresearchgate.netnih.gov

While specific data on the antimicrobial activity of this compound itself against a broad spectrum of marine pathogens is not extensively detailed in the provided context, related halogenated compounds from marine organisms and their symbionts have shown potent activity against bacteria and fungi. researchgate.netfrontiersin.orgmdpi.comnih.govsemanticscholar.orgnih.gov The ability to inhibit microbial growth and biofilm formation is a crucial defensive function in the marine environment. nih.govug.edu.plijcmas.commdpi.comnih.gov

Evolutionary Adaptation of Halogenation Pathways

The biosynthesis of halogenated compounds like this compound involves specific enzymatic machinery, particularly halogenases, which catalyze the incorporation of halogen atoms (chlorine, bromine, etc.) into organic molecules. researchgate.netrsc.orgnih.govrsc.org The presence of these halogenation pathways in microbial symbionts associated with marine invertebrates suggests an evolutionary adaptation that benefits both the symbiont and the host. rsc.orgmdpi.com

The biosynthetic gene clusters for compounds such as the dysidenins, including this compound, have been found in cyanobacterial symbionts like Oscillatoria spongeliae. rsc.orgdb-thueringen.de This indicates that the genetic capacity for producing these halogenated defenses resides within the symbiont. The evolution of these pathways in marine microbes is likely driven by the ecological pressures of the marine environment, where chemical defense is advantageous for survival. researchgate.net

Halogenation reactions can be complex, sometimes involving "cryptic" halogenation where a halogen is transiently incorporated into an intermediate molecule to facilitate a reaction before being removed in the final product. rsc.orgnih.govrsc.org While the specific details of the halogenation pathway for this compound are not fully elucidated in the provided text, the structure of this compound, which contains trichloroleucine, implies the involvement of enzymes capable of multiple chlorination events. nih.gov

Advanced Research Perspectives and Future Directions

Chemoenzymatic and Synthetic Biology Approaches to Neodysidenin Production

The complexity of this compound's structure makes its total synthesis challenging and often low-yielding for large-scale production acs.orgresearchgate.netacs.orgmdpi.com. Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a promising avenue for more efficient and sustainable synthesis. These methods leverage the high specificity and efficiency of enzymes to perform complex transformations that are difficult or impossible to achieve through traditional chemical synthesis alone acs.orgresearchgate.netugr.es.

Synthetic biology provides another powerful platform for this compound production. By engineering microorganisms with the necessary biosynthetic pathways, it may be possible to create biological "factories" that can produce this compound or its precursors in a renewable and scalable manner numberanalytics.comnih.govbiopharmatrend.com. This involves identifying and manipulating the genes responsible for the biosynthesis of this compound in its natural source organism and transferring them into a more amenable host, such as bacteria or yeast nih.govfrontiersin.org. This approach could potentially overcome the limitations of isolation from natural sources and complex chemical synthesis.

Exploration of Novel Analogues through Rational Design and Biosynthetic Engineering

Understanding the structure-activity relationship of this compound is crucial for developing novel analogues with potentially enhanced activity, selectivity, or pharmacokinetic properties science.govnih.govuca.es. Rational design involves using computational modeling and medicinal chemistry principles to design modifications to the this compound scaffold based on its interaction with its biological target, 12-hLO science.govscience.gov.

Biosynthetic engineering offers a complementary approach by manipulating the natural biosynthetic machinery to produce designed analogues biopharmatrend.commdpi.com. This could involve modifying the genes encoding the biosynthetic enzymes to alter the structure of the final product or introducing precursor molecules that are then processed by the engineered pathway. This strategy allows for the generation of a library of structurally related compounds that might be difficult to synthesize chemically.

Deeper Understanding of Biosynthetic Enzymes and Pathways

A comprehensive understanding of the enzymatic machinery and the step-by-step pathway involved in this compound biosynthesis is fundamental for both synthetic biology approaches and the rational design of analogues nih.govfrontiersin.orgresearchgate.netscribd.commdpi.com. Research in this area focuses on isolating and characterizing the specific enzymes responsible for chlorination, peptide bond formation, and other key transformations in the this compound biosynthetic pathway researchgate.net.

Techniques such as gene sequencing, enzyme assays, and structural biology (e.g., X-ray crystallography) are employed to elucidate the function and mechanism of these enzymes. Understanding the substrate specificity and catalytic mechanisms of these enzymes can inform efforts to engineer them for the production of analogues or to reconstitute the pathway in a heterologous host.

Advanced Mechanistic Studies of Biological Activity (excluding clinical applications)

While this compound is known to selectively inhibit 12-hLO, advanced research aims to fully elucidate the detailed mechanism of this interaction and explore other potential biological targets science.govfrontiersin.orgnih.govnih.govmdpi.commdpi.com. This involves detailed biochemical and biophysical studies to understand how this compound binds to 12-hLO, the nature of the inhibitory interaction (e.g., competitive, non-competitive), and the downstream effects of 12-hLO inhibition in cellular systems science.govscience.gov.

Techniques such as enzyme kinetics, binding assays, and cell-based assays are used to probe the molecular details of this compound's activity. Understanding the precise mechanism of action can provide insights into the biological roles of 12-hLO and potentially reveal new therapeutic opportunities, although clinical applications are excluded from this discussion.

Ecological Role and Chemical Ecology of Related Metabolites

Investigating the ecological role of this compound and related metabolites produced by its source organism can provide valuable context for its biological activity and potential functions in nature mdpi.comresearchgate.netbotanicalsciences.com.mxfigshare.comrsc.orgnih.gov. This area of research falls under the umbrella of chemical ecology, which studies the role of chemical compounds in mediating interactions between organisms and their environment mdpi.comfigshare.comrsc.orgnih.gov.

Studies might focus on understanding if this compound serves as a defense mechanism against predators or competitors, or if it plays a role in communication or symbiosis rsc.org. Analyzing the chemical profiles of the source organism and its associated microbiome can also reveal the presence of related metabolites with potentially similar or different activities. This ecological perspective can offer clues about the evolutionary pressures that led to the biosynthesis of this compound and might uncover new related compounds with interesting properties.

Methodological Innovations in Structural Characterization and Synthesis

The complex and highly chlorinated structure of this compound presents challenges for both its structural characterization and chemical synthesis acs.orgresearchgate.netacs.orgmdpi.comfishersci.cachemmethod.comrsc.orgnih.govrsc.orgmdpi.com. Ongoing research focuses on developing new and improved methodologies in these areas.

Innovations in structural characterization might involve advanced spectroscopic techniques (e.g., NMR, mass spectrometry) and crystallographic methods to fully elucidate the three-dimensional structure and stereochemistry of this compound and its analogues chemmethod.comrsc.orgnih.govrsc.orgmdpi.com. For synthesis, researchers are exploring novel reaction methodologies, catalysts, and protecting group strategies to achieve more efficient, selective, and scalable routes to this compound and its derivatives acs.orgresearchgate.netacs.orgmdpi.comfishersci.canih.govresearchgate.net. The development of catalytic radical haloalkylation, for instance, has been applied in the total synthesis of this compound acs.orgfishersci.canih.govresearchgate.nettandfonline.com. These methodological advancements are critical for enabling further research into this compound and its potential applications.

Q & A

Q. What are the key biosynthetic pathways for neodysidenin, and how do they differ from other halogenated marine metabolites?

this compound biosynthesis involves non-heme FeII halogenase-mediated direct chlorination of L-leucine, requiring oxygen, chloride, and α-ketoglutarate as cofactors . Unlike most halogenated natural products, which follow electrophilic chlorination pathways, this compound's trichloromethyl group arises from enzymatic radical-based mechanisms, a distinction critical for understanding its unique biosynthetic logic . Researchers should validate halogenase activity via isotopic labeling (e.g., ) and monitor α-ketoglutarate consumption to confirm enzyme functionality.

Q. What experimental methods are used to assess this compound’s bioactivity, particularly its enzyme inhibition properties?

Enzyme inhibition assays, such as 12-human lipoxygenase (12-hLO) inhibition studies, are standard. For example, this compound’s IC values are determined via steady-state kinetic analyses using UV-Vis spectroscopy to track substrate conversion (e.g., linoleic acid to 13-HPODE). Controls must include sodium orthovanadate (a known inhibitor) and validate selectivity against related enzymes (e.g., 15-hLO-1) . Data should be normalized to enzyme-specific activity baselines.

Q. How can researchers replicate the stereoselective synthesis of this compound’s (2S,4S)-5,5,5-trichloroleucine intermediate?

The synthesis employs Ru(II)-catalyzed radical trichloromethylation of titanium enolates derived from N-acyloxy quinazolinones. Key steps include:

- Enolate Preparation : Use TiCl and chiral auxiliaries to ensure stereochemical control.

- Radical Initiation : Optimize reaction conditions (e.g., light or thermal activation) for Kharasch-type reactivity.

- Workup : Purify intermediates via flash chromatography and confirm enantiomeric excess (ee) by chiral HPLC .

Advanced Research Questions

Q. How can contradictions in this compound’s inhibition data (e.g., IC50_{50}50 vs. steady-state kinetics) be resolved?

Discrepancies between IC and steady-state inhibition constants () may arise from non-competitive binding or allosteric effects. Researchers should:

Q. What strategies address the limited availability of FeII halogenase enzymes for in vitro this compound biosynthesis?

Heterologous expression of halogenase genes in E. coli or S. cerevisiae is common. Key considerations:

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

Molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding poses of this compound analogs in 12-hLO’s active site. Focus on:

Q. What are the pitfalls in interpreting stereochemical outcomes during this compound’s catalytic synthesis?

Titanium enolate tautomerism may lead to unintended diastereomers. Mitigation strategies:

- In Situ Monitoring : Use NMR to track enolate equilibration.

- Additive Screening : Chiral ligands (e.g., BINOL) can stabilize desired tautomers.

- Cryogenic Conditions : Reduce thermal randomization during radical propagation .

Methodological Guidelines

- Data Validation : Always include triplicate measurements for enzyme assays and report standard deviations. For synthesis, provide / NMR, HRMS, and X-ray crystallography data for new compounds .

- Contradiction Analysis : Use Bland-Altman plots or Deming regression to assess assay reproducibility .

- Ethical Reporting : Adhere to NIH preclinical guidelines for transparency in experimental replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.